molecular formula C10H10N2O2S2 B11776128 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole

5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole

Cat. No.: B11776128
M. Wt: 254.3 g/mol
InChI Key: PMDXGQMXJTYDNX-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfonyl group and a p-tolyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole typically involves the reaction of p-tolyl hydrazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the thiadiazole ring. The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced thiadiazole derivatives.

Scientific Research Applications

5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular membranes, affecting their permeability and leading to cell death in microbial organisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole
  • Methyl p-tolyl sulfone
  • p-Tolyl sulfoxide

Uniqueness

Compared to similar compounds, 5-(Methylsulfonyl)-4-(p-tolyl)-1,2,3-thiadiazole is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

4-(4-methylphenyl)-5-methylsulfonylthiadiazole

InChI

InChI=1S/C10H10N2O2S2/c1-7-3-5-8(6-4-7)9-10(15-12-11-9)16(2,13)14/h3-6H,1-2H3

InChI Key

PMDXGQMXJTYDNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C

Origin of Product

United States

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